N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
N-(2-CHLOROBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of chromene derivatives
Properties
Molecular Formula |
C23H22ClNO5S |
|---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-5,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H22ClNO5S/c1-14-9-15(2)22-19(26)11-21(30-20(22)10-14)23(27)25(17-7-8-31(28,29)13-17)12-16-5-3-4-6-18(16)24/h3-6,9-11,17H,7-8,12-13H2,1-2H3 |
InChI Key |
ZGDIECHJTDWDJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)N(CC3=CC=CC=C3Cl)C4CCS(=O)(=O)C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the chromene core, followed by the introduction of the chlorobenzyl and tetrahydrothiophenyl groups. Common reagents and conditions include:
Chromene Core Formation: This step might involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Chlorobenzyl Group: This can be achieved through nucleophilic substitution reactions.
Attachment of Tetrahydrothiophenyl Group: This step may involve the use of thiol reagents and oxidizing agents to form the sulfone group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLOROBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a thiol or thioether.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-CHLOROBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and proteins involved in disease pathways.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chlorobenzyl)-N-(tetrahydro-3-thiophenyl)-chromene derivatives: These compounds share a similar core structure but differ in the substituents attached to the chromene ring.
Chromene-2-carboxamide derivatives: These compounds have variations in the amide group and other substituents.
Uniqueness
N-(2-CHLOROBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
